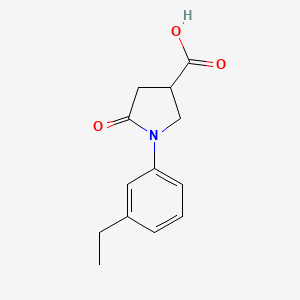

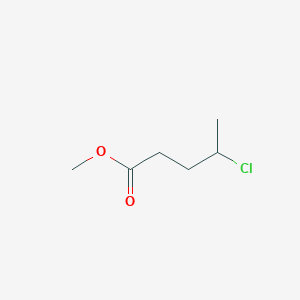

Methyl 4-chloropentanoate

Overview

Description

Methyl 4-chloropentanoate is a chemical compound with the molecular formula C6H11ClO2 . It has a molecular weight of 150.6 . The compound is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure. For a visual representation of the molecule, it would be beneficial to refer to a chemistry database or software that can interpret this InChI code.

Scientific Research Applications

1. Synthesis and Derivatization in Organic Chemistry

Methyl 4-chloropentanoate has been utilized in various organic synthesis processes. It was used in a modified Morita-Baylis―Hillman reaction with salicylic aldehydes, leading to the production of functionalized chromenes and quinolines. The chlorine atom in the alkynoate moiety allows efficient isomerization to the corresponding allene, creating a reactive site for further derivatization (Bello et al., 2010).

2. Role in Biocatalysis and Chiral Drug Production

This compound plays a significant role in the biocatalysis processes. It's a precursor for enantiopure intermediates used in the production of chiral drugs, notably in the synthesis of statins. The asymmetric reduction of its derivatives by biocatalysis offers advantages like low cost, high yield, and high enantioselectivity. The process includes screening of microorganisms, gene cloning, and development of cofactor generation systems (Ye et al., 2011).

3. Catalytic Reactions for Enantiopure Building Blocks

In catalysis, this compound has been used in sequential kinetic resolution catalyzed by halohydrin dehalogenase. This process is important for synthesizing enantiopure building blocks, crucial in pharmaceutical applications. The reaction occurs in aqueous solutions under mild conditions, producing valuable statin side-chain building blocks (Majerić Elenkov et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 4-chloropentanoate is a chemical compound with the formula C6H11ClO2

Mode of Action

It’s worth noting that esters like this compound often undergo hydrolysis in biological systems, breaking down into their constituent alcohol and carboxylic acid . This process could potentially lead to various biochemical interactions.

Biochemical Pathways

Carboxylic acids and their derivatives, including esters, are known to participate in numerous biochemical reactions .

Result of Action

The hydrolysis of esters like this compound can result in the production of alcohols and carboxylic acids, which can participate in various biochemical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of specific enzymes that can catalyze the hydrolysis of esters .

properties

IUPAC Name |

methyl 4-chloropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNCLQCIKXIBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]amino]acetic acid](/img/structure/B3385368.png)

![1-[3-(Benzyloxy)phenyl]propan-2-one](/img/structure/B3385372.png)